molecular formula C7H4ClFN2 B1465030 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-96-0

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1465030
CAS RN: 1190321-96-0
M. Wt: 170.57 g/mol
InChI Key: NYXAEXRADNADKD-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .


Molecular Structure Analysis

The molecular structure of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The azaindole scaffold is a prominent feature in many biologically active compounds. The unique structure of 6-chloro-5-fluoro-7-azaindole makes it a valuable intermediate in synthesizing therapeutic agents for diseases due to its biochemical and biophysical properties .

Development of Kinase Inhibitors

Azaindoles, including 6-chloro-5-fluoro-7-azaindole, have been utilized in designing kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often linked to diseases such as cancer .

Creation of FGFR Inhibitors

The compound has been used in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are involved in cell proliferation and differentiation, and their inhibitors can be potential treatments for cancers .

Anti-Diabetic Applications

Research has indicated that derivatives of pyrrolopyridine, like 6-chloro-5-fluoro-7-azaindole, may reduce blood glucose levels, suggesting potential applications in treating diabetes and related metabolic disorders .

Anti-Influenza Agents

The structure of 6-chloro-5-fluoro-7-azaindole is conducive to the development of anti-influenza agents. Influenza A virus polymerase is a target for next-generation anti-influenza therapeutics, and azaindoles can play a role in inhibiting this enzyme .

Novel Synthetic Methods

The compound is involved in novel synthetic methods for azaindole core units. These methods have produced a number of diversely substituted azaindoles, which are key intermediates and drug candidates .

Oncological Research

6-chloro-5-fluoro-7-azaindole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, migration, and invasion, making them valuable in oncological research .

Future Directions

Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.

Mechanism of Action

Target of Action

It is known that 7-azaindole derivatives, a class to which this compound belongs, have shown a broad spectrum of biological activity . They are considered promising structural motifs for use in drug discovery and medicinal chemistry . In particular, halo-substituted 7-azaindoles, such as 6-Chloro-5-Fluoro-7-Azaindole, can serve as valuable precursors in the synthesis and functionalization of biologically active compounds and potential pharmaceutical agents .

Mode of Action

7-azaindole derivatives are known to interact with kinase hinge regions through hydrogen bonding . This interaction can lead to the inhibition of kinase activity, which can have various downstream effects depending on the specific kinase targeted.

Biochemical Pathways

It is known that 7-azaindole derivatives can affect a variety of diseases due to their interesting biochemical and biophysical properties .

Pharmacokinetics

It is known that the azaindole core can be used to modulate and finely tune target binding and adme-tox properties .

Result of Action

It is known that 7-azaindole derivatives can exhibit significant biological activities, including antiviral and antimicrobial properties . They are also known to act as inhibitors of aurora A and B kinases, which are crucial for cell mitosis .

Action Environment

It is known that the synthesis of 7-azaindole derivatives can be influenced by various factors, including the nature of the ketone and its structure, as well as the presence of a chlorine atom at the pyridine ring position .

properties

IUPAC Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAEXRADNADKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696658
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190321-96-0
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide (4.317 g, 28.38 mmol) in THF (150 mL) is added hexamethyldisilazane (6.54 mL, 31.22 mmol). The reaction mixture is cooled to 5° C. and methyl chloroformate (5.49 mL, 70.94 mmol) added dropwise. After stirring at 5° C. for 3 h, 2M sodium hydroxide (80 mL, 0.16 mol) is added dropwise, keeping temperature below 10° C. After 2 h, 2M hydrochloric acid solution is added until the mixture is at pH7. The reaction is poured onto brine (ca. 500 mL) and product extracted with CHCl3 (ca. 4×300 mL). The combined organic extracts are dried over magnesium sulphate, filtered, and concentrated in vacuo to give the title compound as a light brown solid (4.15 g, 24.33 mmol). MS (m/z): 171/173 (M+1). The following compounds are prepared essentially by the method of Preparation 31.
Quantity
4.317 g
Type
reactant
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
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